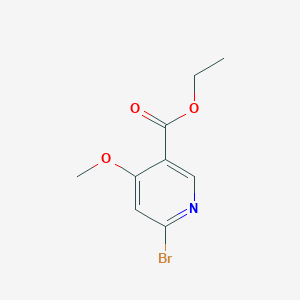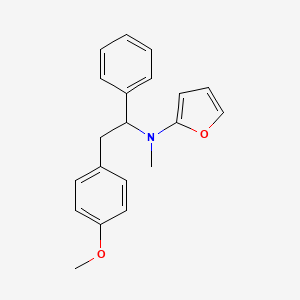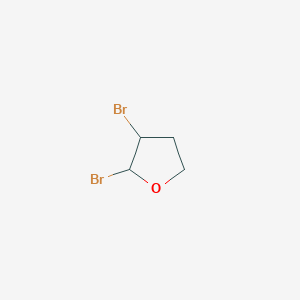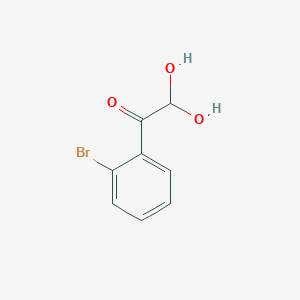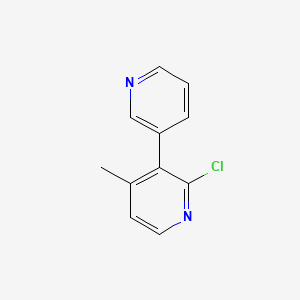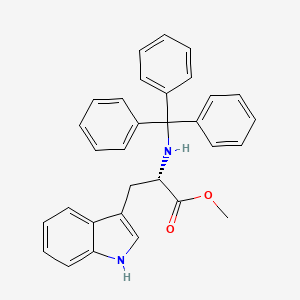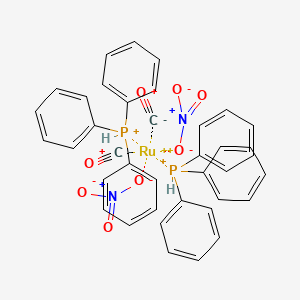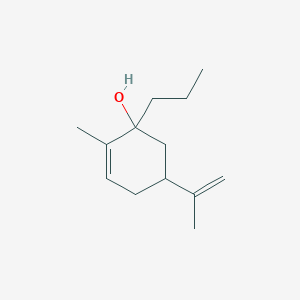
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, featuring a hydroxyl group, a methyl group, and an isopropenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be achieved through several methods. One common approach involves the hydrogenation of carvone, a ketone found in caraway oil, using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the desired compound. The extracted oils are subjected to hydrogenation processes to convert carvone to 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carvone or carvacrol.
Reduction: Formation of menthol or isomenthol.
Substitution: Formation of halogenated derivatives like 2-chloro-2-cyclohexen-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.
Medicine: Investigated for its anti-inflammatory and analgesic effects, which could lead to the development of new therapeutic agents.
Industry: Employed in the fragrance and flavor industry due to its pleasant aroma and taste.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Analgesic Effects: The compound modulates the activity of pain receptors and pathways, providing relief from pain.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be compared with other similar compounds such as:
Carvone: A ketone with a similar structure but lacks the hydroxyl group. It is used in flavoring and fragrance applications.
Menthol: A saturated alcohol with a similar structure but lacks the double bond. It is widely used in medicinal and cosmetic products for its cooling effect.
Carvacrol: A phenolic compound with a similar structure but contains a hydroxyl group attached to an aromatic ring.
These comparisons highlight the unique properties and applications of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl-, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H22O |
|---|---|
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2-methyl-5-prop-1-en-2-yl-1-propylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h6,12,14H,2,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
DDKNOVOUCIPKFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC(CC=C1C)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

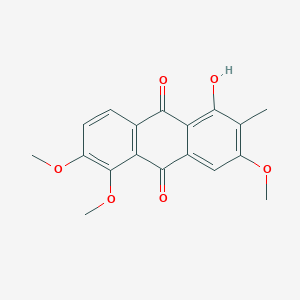
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

